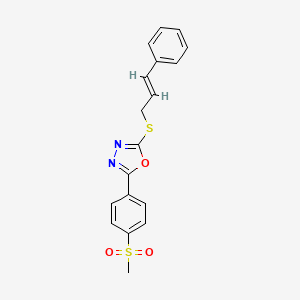
2-(Cinamiltío)-5-(4-(metilsulfonil)fenil)-1,3,4-oxadiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Aplicaciones Científicas De Investigación
2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole has several applications in scientific research:
-
Medicinal Chemistry: : It is investigated for its potential as an anti-inflammatory agent, given the presence of the sulfonyl group, which is known to enhance biological activity.
-
Materials Science: : The compound’s unique structural properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Biological Studies: : Its interactions with various biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For this compound, a common method involves the reaction of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
-
Thioether Formation: : The cinnamylthio group is introduced via a nucleophilic substitution reaction. This involves the reaction of a cinnamyl halide with a thiol group attached to the oxadiazole ring.
-
Sulfonylation: : The methylsulfonyl group is typically introduced through the reaction of the phenyl ring with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether group, converting it to a sulfoxide or sulfone.
-
Reduction: : Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or reduction to a sulfide, respectively.
-
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives and sulfides.
Substitution: Nitro or halogenated derivatives of the original compound.
Mecanismo De Acción
The mechanism by which 2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole exerts its effects involves several molecular targets and pathways:
-
Enzyme Inhibition: : The compound may inhibit specific enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response.
-
Receptor Binding: : It may bind to certain receptors, modulating their activity and leading to therapeutic effects.
-
Pathway Modulation: : The compound can influence various biochemical pathways, potentially leading to anti-inflammatory, analgesic, or other therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Phenylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole: Similar structure but with a phenylthio group instead of a cinnamylthio group.
2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
2-(Cinnamylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole is unique due to the combination of its cinnamylthio and methylsulfonyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a subject of interest for further research and development.
Propiedades
IUPAC Name |
2-(4-methylsulfonylphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-25(21,22)16-11-9-15(10-12-16)17-19-20-18(23-17)24-13-5-8-14-6-3-2-4-7-14/h2-12H,13H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATOJARCRCOLAA-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SC/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
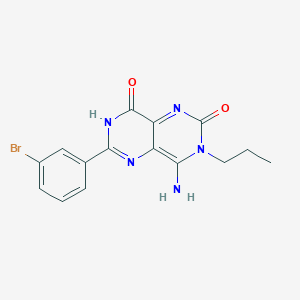
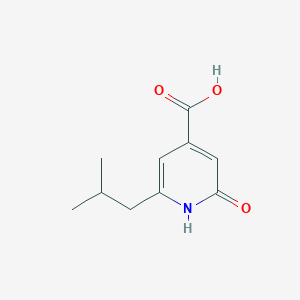
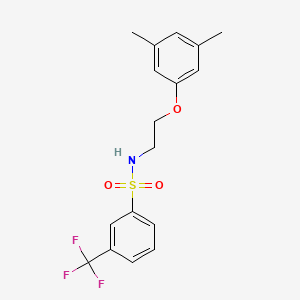
![2-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2503898.png)
![N-[(4-cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2503899.png)
![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2503900.png)
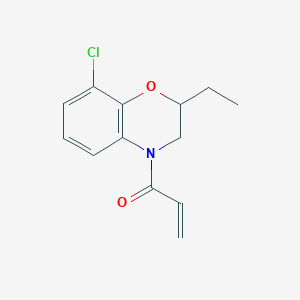
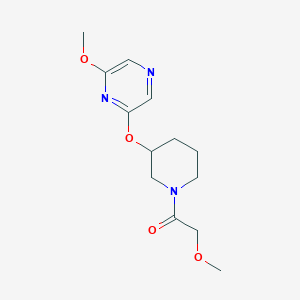
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2503905.png)
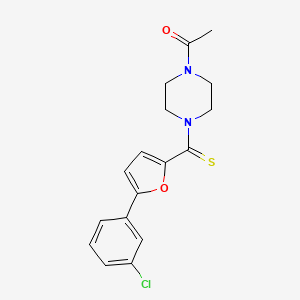

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2503911.png)
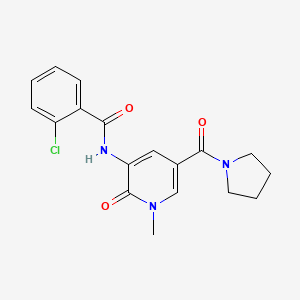
![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2503913.png)
